molecular formula C10H9NO2 B8680559 6-Hydroxy-7-methoxyquinoline

6-Hydroxy-7-methoxyquinoline

Cat. No. B8680559
M. Wt: 175.18 g/mol
InChI Key: KQGGICWMXKMQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-7-methoxyquinoline is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxy-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Hydroxy-7-methoxyquinoline

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

7-methoxyquinolin-6-ol

InChI

InChI=1S/C10H9NO2/c1-13-10-6-8-7(5-9(10)12)3-2-4-11-8/h2-6,12H,1H3

InChI Key

KQGGICWMXKMQPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC=NC2=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Benzyloxy-4-chloro-7-methoxy-quinoline (525 mg) was dissolved in triethylamine/N,N-dimethylformamide (5 ml/20 ml) to prepare a solution. 20% palladium hydroxide (1.52 g) was added to the solution, and the mixture was stirred at room temperature under a hydrogen gas atmosphere for 6 hr. The reaction solution was filtered, and the solvent was then removed by distillation under the reduced pressure. Water was added to the residue, the mixture was extracted with chloroform, and the chloroform layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give 6-hydroxy-7-methoxyquinoline (258 mg, yield 84%).
Quantity
525 mg
Type
reactant
Reaction Step One
Name
triethylamine N,N-dimethylformamide
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
catalyst
Reaction Step Two

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